H-Arg-Gly-Phe-Phe-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

diphenylalanine , is a peptide composed of two phenylalanine (Phe) amino acids linked by an arginine (Arg) and a glycine (Gly) residue. Its chemical formula is C20H22N4O5. Diphenylalanine has gained popularity as a minimalist building block for self-assembly into nanostructures and hydrogels. These nanostructures find applications in nanomedicine, drug delivery, and biomaterials .

Métodos De Preparación

Synthetic Routes::

Solid-Phase Synthesis: Diphenylalanine can be synthesized using solid-phase peptide synthesis (SPPS). Sequential coupling of protected amino acids (Fmoc-Phe) on a solid support yields the desired peptide.

Solution-Phase Synthesis: Solution-phase methods involve stepwise coupling of amino acids in solution, followed by purification.

Enzymatic Synthesis: Enzymes like proteases can catalyze the formation of diphenylalanine from its constituent amino acids.

Industrial Production:: Industrial-scale production typically employs SPPS or solution-phase methods. Purification techniques, such as high-performance liquid chromatography (HPLC), ensure high purity.

Análisis De Reacciones Químicas

Diphenylalanine undergoes various reactions:

Self-Assembly: It spontaneously forms nanostructures due to π-π stacking interactions between phenyl rings.

Oxidation: Oxidative conditions can lead to disulfide bond formation.

Reduction: Reduction can cleave disulfide bonds.

Substitution: Amino acid side chains can be modified (e.g., amidation).

Common reagents include coupling agents (e.g., HBTU, HATU), protecting groups (e.g., Fmoc), and reducing agents (e.g., TCEP). Major products include nanofibers and hydrogels.

Aplicaciones Científicas De Investigación

Diphenylalanine’s applications span various fields:

Drug Delivery: Nanostructures can encapsulate drugs for targeted delivery.

Biomaterials: Hydrogels serve as scaffolds for tissue engineering.

Therapeutic Paradigms: Innovative approaches for disease treatment.

Mecanismo De Acción

Diphenylalanine’s effects arise from its self-assembly properties. It interacts with cell membranes, influencing cellular behavior. Molecular targets include membrane receptors and intracellular signaling pathways.

Comparación Con Compuestos Similares

Diphenylalanine stands out due to its simplicity and robust self-assembly. Similar compounds include Fmoc-Phe-Phe (another self-assembling peptide) and Fmoc-Arg-Gly-Asp (integrin-binding peptide) .

Propiedades

IUPAC Name |

2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N7O5/c27-19(12-7-13-30-26(28)29)23(35)31-16-22(34)32-20(14-17-8-3-1-4-9-17)24(36)33-21(25(37)38)15-18-10-5-2-6-11-18/h1-6,8-11,19-21H,7,12-16,27H2,(H,31,35)(H,32,34)(H,33,36)(H,37,38)(H4,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQSQYAZCCLOEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

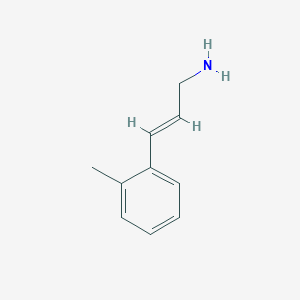

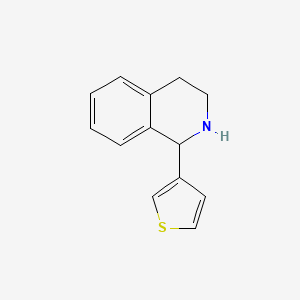

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N7O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-1-(2-chlorobenzyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119316.png)

![2-Thioxo-5-[(1Z,2E)-3-(2-furanyl)-2-propenylidene]thiazolidine-4-one](/img/structure/B12119344.png)

![5-methyl-1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-2,3-dione](/img/structure/B12119352.png)

![2(5H)-Thiazolone, 4-[(2-methylphenyl)amino]-](/img/structure/B12119353.png)

![Ethyl 2-{[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12119355.png)

![Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate]](/img/structure/B12119362.png)

![N-(5-methylisoxazol-3-yl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide](/img/structure/B12119388.png)

![2-(2-chlorophenyl)-5-((7,10-dimethyl-6H-indolo[2,3-b]quinoxalin-6-yl)methyl)-1,3,4-oxadiazole](/img/structure/B12119398.png)